molecular formula C13H11ClO4S B184941 4-Chlorophenyl 4-methoxybenzenesulfonate CAS No. 37100-90-6

4-Chlorophenyl 4-methoxybenzenesulfonate

Cat. No.: B184941
CAS No.: 37100-90-6
M. Wt: 298.74 g/mol
InChI Key: YOUWVYJESWPNDC-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-methoxybenzenesulfonate is a chemical compound of interest in medicinal chemistry research, particularly in the study of enzyme inhibition. Sulfonate-based scaffolds, like this one, are investigated for their potential to block the activity of specific enzymes, such as ectonucleotide pyrophosphatase/phosphodiesterases (ENPPs) . Aberrant levels of ENPP1 and ENPP3 isozymes are linked to various disorders, including diabetes, cancer, and osteoarthritis, making them significant therapeutic targets . Research indicates that structurally related arylamide sulphonate derivatives can act as potent and sometimes selective inhibitors for these enzymes, with some compounds exhibiting sub-micromolar half-maximal inhibitory concentration (IC50) values . The molecular architecture of this compound, which combines a sulfonate ester with chlorophenyl and methoxyphenyl groups, provides a unique profile for exploring structure-activity relationships. It serves as a valuable building block for developing novel pharmacological tools to probe disease mechanisms related to nucleotide signaling and metabolism .

Properties

CAS No.

37100-90-6

Molecular Formula

C13H11ClO4S

Molecular Weight

298.74 g/mol

IUPAC Name

(4-chlorophenyl) 4-methoxybenzenesulfonate

InChI

InChI=1S/C13H11ClO4S/c1-17-11-6-8-13(9-7-11)19(15,16)18-12-4-2-10(14)3-5-12/h2-9H,1H3

InChI Key

YOUWVYJESWPNDC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl

Other CAS No.

37100-90-6

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 4-chlorophenyl compounds exhibit significant antimicrobial properties. A study highlighted the compound's efficacy against several pathogenic bacteria and fungi, demonstrating inhibition zones ranging from 15 to 31 mm when tested against organisms like Staphylococcus aureus and Candida albicans . The minimum inhibitory concentrations (MIC) were also determined, showcasing its potential as an antimicrobial agent.

Pharmaceutical Development
The synthesis of related compounds, such as piperazine derivatives involving 4-chlorophenyl moieties, has been explored for their therapeutic applications. These compounds have shown promise in treating allergic conditions and various cancers, indicating a versatile role in drug development . For instance, the dihydrochloride form of a related compound is known as Cetirizine, used for managing allergic reactions .

Material Science

Thermoplastic Polymers
4-Chlorophenyl 4-methoxybenzenesulfonate is also relevant in the production of thermally stable polymers. It is utilized in creating polysulfones and polyether sulfones, which are employed in high-performance applications such as medical devices and microwave components due to their excellent thermal and mechanical properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of electron-withdrawing groups (like chlorine) enhances the biological activity of the compound. This modification has been linked to improved interactions with biological targets, making it a candidate for further pharmacological studies .

Data Summary

Application Area Description Key Findings
Medicinal Chemistry Antimicrobial properties against bacteria and fungiIZ: 15-31 mm; MIC values established
Pharmaceutical Development Synthesis of piperazine derivatives for allergic treatmentRelated compounds effective in allergy management
Material Science Use in thermally stable polymers for high-performance applicationsEmployed in medical devices and electronics
Structure-Activity Relationship (SAR) Influence of substituents on biological activityChlorine enhances activity significantly

Case Studies

  • Antimicrobial Efficacy Study
    A recent study evaluated the antimicrobial effects of a compound derived from this compound against various pathogens. Results indicated that while it showed lower inhibition zones compared to standard antibiotics, it still possessed significant antifungal activity, particularly against Aspergillus species .
  • Polymer Application Research
    Investigations into the use of this compound in polymer synthesis revealed its potential to enhance the thermal stability and mechanical strength of polysulfones. This application is crucial for industries requiring durable materials that can withstand high temperatures .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on the Aromatic Rings
  • 4-Chlorophenyl 4-Chlorobenzenesulfonate: A closely related compound (synonym: Fenizon) contains two 4-chlorophenyl groups. This compound is noted for its use as a pesticide and acaricide .
  • 4-Formylphenyl 4-Methylbenzenesulfonate : Replacing the methoxy group with a methyl group (as in ) reduces electron-donating effects, altering reactivity in nucleophilic substitution reactions. The formyl group introduces polarity, impacting solubility and interaction with biological targets .
  • (4-Formyl-2-Iodo-6-Methoxyphenyl) 4-Chlorobenzenesulfonate : The addition of iodo and methoxy substituents () increases steric bulk and electronic complexity, which may affect binding affinity in enzyme inhibition assays .
Bioisosteric Replacements
  • Triazolothiadiazole Derivatives : Compounds with 4-methoxyphenyl (IC₅₀ = 5.91 ± 0.13 μM) and 4-chlorophenyl (IC₅₀ = 8.37 ± 0.16 μM) substituents exhibit potent urease inhibition. The methoxy group shows marginally higher activity, likely due to enhanced hydrogen-bonding capacity .
  • Methylurea Linker Compounds : In aquaporin-3 (AQP3) inhibitors, a 2,6-dichlorophenyl group (DFP00173) is preferred over 4-chlorophenyl (DFP00172), highlighting the importance of substituent position in target selectivity .
Key Observations:
  • Antioxidant Activity : 4-Chlorophenyl-substituted thiazole derivatives exhibit superior ferric ion reducing antioxidant power (FRAP) compared to fluorophenyl and trifluoromethylphenyl analogs .
  • Enzyme Inhibition : Methoxy-substituted compounds often outperform chloro analogs in enzyme inhibition due to electron-donating effects, as seen in urease inhibitors .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Key Feature Reference ID
4-Chlorophenyl 4-Methoxybenzenesulfonate* ~308.7 (estimated) ~3.2 Low (organic) Methoxy enhances polarity Inferred
4-Chlorophenyl 4-Chlorobenzenesulfonate 319.6 4.5 Very low High lipophilicity
4-Formylphenyl 4-Methylbenzenesulfonate 276.3 2.8 Moderate Formyl increases polarity
[4-(Chlorosulfonyl)phenyl]methyl Acetate 244.7 1.5 High (polar) Reactive sulfonyl chloride

*Estimated based on structural analogs.

Key Trends:
  • Lipophilicity : Chloro-substituted analogs (e.g., 4-chlorophenyl 4-chlorobenzenesulfonate) exhibit higher LogP values, favoring membrane permeability but reducing aqueous solubility .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 4-chlorophenyl 4-methoxybenzenesulfonate, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves sulfonation and esterification steps. For example, styryl pyridinium derivatives (structurally related sulfonates) are synthesized via nucleophilic substitution or condensation reactions under controlled conditions. Key parameters include:

  • Catalysts : Use of iodine or Lewis acids (e.g., FeCl₃) to enhance reactivity .
  • Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .
    • Optimization : Design-of-experiment (DoE) approaches, such as varying molar ratios of reactants or solvents (e.g., DMF vs. THF), can systematically identify optimal conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and ester linkage integrity. For example, methoxy protons resonate at δ 3.8–4.0 ppm .
  • FT-IR : Sulfonate S=O stretches appear at 1170–1250 cm1^{-1}, while ester C=O peaks occur near 1700 cm1^{-1} .
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry. For instance, related sulfonates crystallize in monoclinic systems (space group P21/cP2_1/c) with unit cell parameters a=15.23A˚a = 15.23 \, \text{Å}, b=14.22A˚b = 14.22 \, \text{Å}, c=17.97A˚c = 17.97 \, \text{Å}, and β = 99.8° .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or material properties of this compound derivatives?

  • Molecular Docking : Tools like AutoDock Vina assess binding affinities to target proteins (e.g., VEGFR-2 for anticancer activity). Key steps:

  • Prepare ligand (derivative) and receptor (protein) files in PDBQT format.
  • Set grid boxes to cover active sites (e.g., 20 Å × 20 Å × 20 Å) .
    • DFT Calculations : Gaussian software evaluates electronic properties (e.g., HOMO-LUMO gaps) to predict nonlinear optical (NLO) behavior. Centrosymmetric crystals (space group P21/cP2_1/c) may lack second-order NLO activity, guiding material design .

Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonates?

  • Case Study : Derivatives with 4-chlorophenyl tails show higher cytotoxicity (e.g., IC50_{50} = 8.2 µM against HepG2) than 4-methoxyphenyl analogs (IC50_{50} = 23.5 µM). Contradictions arise from:

  • Cell Line Variability : Test multiple lines (e.g., MCF-7 vs. HepG2) to assess specificity .
  • Structural Tweaks : Replace the sulfonate group with carbamates or adjust substituent positions to validate structure-activity relationships (SAR) .
    • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or assay artifacts .

Q. How does crystal packing influence the physicochemical stability of this compound?

  • Key Interactions :

  • C–H···O Bonds : Stabilize anion-cation arrangements in the lattice (e.g., O···H distances = 2.4–2.6 Å) .
  • π-π Stacking : Aromatic rings (e.g., 4-chlorophenyl groups) align with interplanar distances of 3.5–4.0 Å, affecting melting points and solubility .
    • Thermal Analysis : DSC/TGA reveals decomposition thresholds (e.g., >200°C for sulfonates), critical for material storage .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound analogs?

  • Cytotoxicity Screening :

  • MTT Assay : Treat HepG2 or MCF-7 cells with 0–100 µM derivatives for 48 hrs; measure absorbance at 570 nm .
  • Apoptosis Detection : Annexin V/PI staining followed by flow cytometry quantifies early/late apoptotic populations .
    • Mechanistic Studies : Western blotting for caspase-3/9 activation confirms apoptosis pathways .

Methodological Notes

  • Data Reproducibility : Replicate synthesis and assays ≥3 times; report mean ± SEM.
  • Safety Protocols : Handle chlorinated intermediates in fume hoods; neutralize waste with 10% NaOH before disposal .
  • Software Tools : Use Mercury (for crystallography) and PyMol (for docking visualization) to enhance data interpretation .

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